molecular formula C30H55N9O9 B1575536 Acetyl hexapeptide 38

Acetyl hexapeptide 38

Cat. No.: B1575536
M. Wt: 702.02
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl hexapeptide 38: is a synthetic peptide with the sequence Ac-Ser-Val-Val-Val-Arg-Thr-NH2. It is also known by the trade name Adifyline®. This compound is primarily used in cosmetic formulations due to its ability to increase the volume of adipose tissue, making it a popular ingredient in products aimed at enhancing body curves and reducing wrinkles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.

    Substitution: Various protecting groups and condensing agents are used during synthesis to ensure selective reactions.

Major Products Formed:

Mechanism of Action

Acetyl hexapeptide 38 raises the expression of PGC-1α (Peroxisome proliferator-activated receptor gamma coactivator 1α) by 61.1%. PGC-1α plays a crucial role in cellular energy metabolism and increases the capability of lipid storage by healthy mature adipocytes in white adipose tissue. This leads to increased adipocyte differentiation from subcutaneous preadipocytes, enhancing lipid accumulation and increasing fatty tissue volume in specific areas .

Properties

IUPAC Name

2-[[2-[[2-[[2-[[2-[(2-acetamido-3-hydroxypropanoyl)amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H55N9O10/c1-13(2)20(26(45)35-18(10-9-11-33-30(31)32)24(43)39-23(16(7)41)29(48)49)37-28(47)22(15(5)6)38-27(46)21(14(3)4)36-25(44)19(12-40)34-17(8)42/h13-16,18-23,40-41H,9-12H2,1-8H3,(H,34,42)(H,35,45)(H,36,44)(H,37,47)(H,38,46)(H,39,43)(H,48,49)(H4,31,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BETZBTCJWHBFIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H55N9O10
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

701.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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